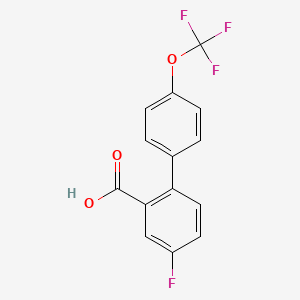

4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid

Description

4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid is a biphenyl derivative featuring a fluorine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 4'-position of the biphenyl scaffold, with a carboxylic acid (-COOH) substituent at the 2-position. The compound’s structure combines electron-withdrawing groups (fluorine and trifluoromethoxy) that enhance the acidity of the carboxylic acid moiety and influence its solubility and reactivity.

Properties

IUPAC Name |

5-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-9-3-6-11(12(7-9)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVFLFJAAQOFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681228 | |

| Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183674-44-3 | |

| Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biphenyl Backbone Construction via Suzuki-Miyaura Cross-Coupling

The foundational step in synthesizing this compound involves constructing the biphenyl core. The Suzuki-Miyaura coupling is widely employed due to its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. For 4-fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid, the coupling typically involves:

-

Boron-containing precursor : 2-methyl-4-fluorophenylboronic acid.

-

Halogenated partner : 4-bromo-(trifluoromethoxy)benzene.

Reaction conditions :

-

Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) at 0.5–2 mol% loading.

-

Base : K₂CO₃ or Cs₂CO₃ in a biphasic solvent system (toluene/water).

Yields for this step typically range from 70–85%, with purity dependent on the removal of residual palladium and unreacted starting materials.

Trifluoromethoxylation Strategies

Introducing the trifluoromethoxy (-OCF₃) group poses significant challenges due to the poor nucleophilicity of trifluoromethoxide ions. Two primary approaches are utilized:

Direct Trifluoromethoxylation of Phenol Intermediates

A phenol intermediate, generated via hydrolysis of a protected aryl halide, undergoes trifluoromethoxylation using reagents such as:

-

AgOCF₃ : Silver trifluoromethoxide in anhydrous DMF at 60–80°C.

-

CuI/TMSCF₃ : Copper iodide and trimethyl(trifluoromethyl)silane under oxygen atmosphere.

Key considerations :

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Competing side reactions (e.g., O-alkylation) reduce yields unless steric hindrance is optimized.

Late-Stage Functionalization via Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides or chlorides react with trifluoromethoxide sources (e.g., CsOCF₃) in polar aprotic solvents (DMSO, DMF). This method is less common due to the requirement for activated aromatic rings.

Oxidation of Methyl to Carboxylic Acid

The final step involves oxidizing the 2-methyl group to a carboxylic acid. Industrial-scale protocols often adopt catalytic oxidation systems:

Heavy Metal-Catalyzed Oxidation

Adapted from patent EP1112991A2, this method employs:

-

Catalysts : Co(OAc)₂ and Mn(OAc)₂ (1:1 molar ratio) at 1–2 mol% loading.

-

Solvent : Acetic acid/water (9:1 v/v).

-

Oxidizing agent : Compressed air or oxygen at 10–20 bar.

Advantages :

-

High conversion rates (>90%) with minimal over-oxidation.

-

Scalable to multi-kilogram batches.

Classical Oxidizing Agents

Alternative small-scale methods use:

-

KMnO₄ in acidic aqueous medium (H₂SO₄/H₂O).

-

HNO₃ (concentrated) under reflux.

These methods are less favored industrially due to corrosive conditions and lower yields (60–75%).

Optimization of Reaction Conditions

Catalytic System Tuning for Cross-Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 1.0–1.5 mol% | Maximizes C-C bond formation |

| Solvent Ratio (Toluene:H₂O) | 4:1 | Enhances phase separation |

| Reaction Time | 18–20 hours | Balances conversion and side reactions |

Oxidation Efficiency Metrics

| Oxidizing System | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Co/Mn + O₂ | 160 | 15 | 92 | 98 |

| KMnO₄ + H₂SO₄ | 100 | Ambient | 68 | 85 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the oxidation step improves:

-

Heat dissipation : Critical for exothermic oxidation reactions.

-

Residence time control : Minimizes decomposition of acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted biphenyl derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Recent studies have demonstrated that compounds with trifluoromethoxy groups exhibit enhanced biological activity against cancer cells. For instance, derivatives of biphenyl carboxylic acids have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing potential in treating conditions like rheumatoid arthritis. The trifluoromethoxy moiety is believed to enhance the interaction with inflammatory mediators.

Material Science Applications

- Fluorinated Polymers : The incorporation of this compound into polymer matrices has been explored for developing high-performance materials with improved thermal stability and chemical resistance.

-

Liquid Crystals : This compound's unique structure allows it to be utilized in liquid crystal displays (LCDs). Its fluorinated nature provides enhanced electro-optical properties, which are critical for display technologies.

- Data Table on Liquid Crystal Applications :

Property Value Thermal Stability High Electro-optical Response Enhanced Application LCDs and OLEDs

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available biphenyl derivatives. Key steps include halogenation, methoxylation, and carboxylation reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Substituent Effects

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

The trifluoromethoxy group in the target compound is bulkier and more electron-withdrawing than the trifluoromethyl group found in 4'-(trifluoromethyl)biphenyl-2-carboxylic acid (). This difference impacts lipophilicity and metabolic stability, as -OCF₃ may reduce oxidative degradation compared to -CF₃ .Halogen Substitution (Br vs. F/OCF₃):

4'-Bromobiphenyl-2-carboxylic acid () features a bromine atom, which introduces steric bulk and polarizability distinct from fluorine or -OCF₃. Bromine’s lower electronegativity reduces electron-withdrawing effects compared to fluorine-based substituents.

Heterocyclic vs. Biphenyl Systems

Quinoline derivatives like NSC 368390 () and 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid () incorporate nitrogen-containing heterocycles, enhancing π-π stacking and hydrogen-bonding capabilities. The target compound’s biphenyl core lacks this complexity, suggesting divergent pharmacological profiles.

Physicochemical Properties

*Molecular formula inferred based on structural analysis.

Biological Activity

4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid is a synthetic compound characterized by its unique biphenyl structure, which includes both fluoro and trifluoromethoxy substituents. Its molecular formula is , and it has gained attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a method widely used for forming carbon-carbon bonds. The general reaction conditions include:

- Catalyst : Palladium

- Base : Potassium carbonate

- Solvent : Toluene or ethanol

- Atmosphere : Inert (nitrogen or argon)

- Temperature : Elevated conditions to enhance yield

The compound can undergo various chemical reactions, including substitution, oxidation, and further coupling reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluoro and trifluoromethoxy groups enhances its ability to engage with biological molecules, potentially influencing various biochemical pathways. The exact mechanisms remain under investigation, but studies suggest that these interactions may affect enzyme activity and cellular signaling pathways .

Case Studies and Research Findings

- Histone Deacetylase Inhibition : Research indicates that fluorinated compounds, including derivatives similar to this compound, exhibit significant inhibitory effects on histone deacetylases (HDACs). For instance, the introduction of fluorine into the structure can enhance potency against cancer cell lines such as MV4-11 and DLD-1. The IC50 values reported were 1.85 µM and 7.37 µM, respectively, indicating a selective cytotoxicity towards cancer cells compared to normal cells .

- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties. For example, studies on related biphenyl derivatives demonstrated significant radical scavenging activity in DPPH assays, suggesting potential applications in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : Some derivatives of biphenyl carboxylic acids have been evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models. Results indicated notable reductions in edema, supporting their potential as therapeutic agents in inflammatory conditions .

Comparative Biological Activity Table

| Compound Name | Biological Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Histone Deacetylases | 1.85 | Inhibition |

| Related Biphenyl Derivative | Antioxidant Activity | - | Scavenging |

| Biphenyl Carboxylic Acid Derivative | Anti-inflammatory | - | Edema Reduction |

Q & A

Q. What are the optimal conditions for synthesizing 4-fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid?

The synthesis typically involves coupling biphenyl-2-carboxylic acid derivatives with fluorinated aryl groups. A common approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation with amine intermediates . For fluorinated intermediates, trifluoroacetic acid (TFA) is effective for deprotecting tert-butoxycarbonyl (Boc) groups . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

Q. How can researchers confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and fluorinated groups (splitting patterns).

- ¹⁹F NMR confirms trifluoromethoxy (–OCF₃, δ −55 to −58 ppm) and fluoro substituents .

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₄H₈F₄O₃: expected [M+H]⁺ = 317.05). X-ray crystallography resolves stereochemistry if crystalline derivatives are available .

Q. What are the recommended storage conditions to ensure compound stability?

Store at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoromethoxy group. Lyophilized forms are stable for >6 months. Avoid prolonged exposure to light or moisture, as the carboxylic acid group may dimerize under acidic conditions .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of –OCF₃ deactivates the aromatic ring, making Suzuki-Miyaura couplings challenging. Use Pd(PPh₃)₄ with cesium carbonate as a base in toluene/ethanol (3:1) at 80°C to enhance catalytic turnover . Alternatively, Ullmann-type couplings with copper iodide and 1,10-phenanthroline improve yields for aryl-ether formations .

Q. What analytical methods are suitable for detecting degradation products under acidic/basic conditions?

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) identifies hydrolysis byproducts (e.g., free carboxylic acids or defluorinated intermediates). For example, under pH >10 , the trifluoromethoxy group may hydrolyze to –OH, detected via a mass shift of −84 Da (loss of CF₃) . Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with ²⁹Si NMR can track silanol byproducts if silica-based columns are used .

Q. How can computational modeling predict the compound’s bioavailability?

Molecular docking (AutoDock Vina) with cytochrome P450 enzymes (e.g., CYP3A4) assesses metabolic stability. The biphenyl core shows high logP (~3.5), suggesting moderate blood-brain barrier permeability. Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model electrostatic potential surfaces, highlighting hydrogen-bonding sites at the carboxylic acid group .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Flow chemistry reduces side reactions by tightly controlling residence time and temperature. For example, continuous EDC-mediated coupling at 25°C minimizes racemization . Design of Experiments (DoE) optimizes stoichiometry (e.g., 1.2 eq. of fluorinated aryl bromide) and identifies critical impurities via Principal Component Analysis (PCA) .

Q. How does this compound serve as a precursor in medicinal chemistry?

The carboxylic acid group is a handle for amide or ester prodrugs . For instance, coupling with p-aminobenzyl alcohol via EDC/HOBt forms a self-immolative linker for targeted drug delivery . The fluorinated biphenyl scaffold is a common motif in kinase inhibitors (e.g., EGFR inhibitors), where the –OCF₃ group enhances binding affinity to hydrophobic pockets .

Methodological Notes

- Contradictions in Evidence : While EDC coupling is widely recommended for amidation suggests acyl chloride intermediates for improved scalability. Researchers should evaluate reaction scale and purity requirements.

- Unresolved Challenges : The hydrolytic instability of –OCF₃ under basic conditions necessitates protective strategies (e.g., tert-butyl esters) during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.